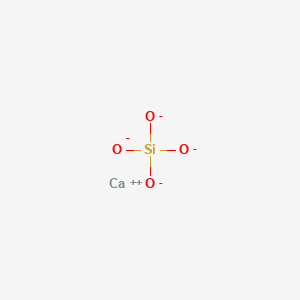

Calcium;silicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium orthosilicate, with the chemical formula Ca₂SiO₄, is a significant compound in the field of materials science and cement chemistry. It is commonly referred to as belite and is one of the four main constituent phases of Portland cement . This compound is known for its desirable physicochemical properties, which make it a crucial component in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium orthosilicate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques . The solid-state reaction involves mixing calcium oxide (CaO) and silicon dioxide (SiO₂) at high temperatures, typically around 1400°C . The sol-gel process involves the transition from a sol to a gel, followed by thermal treatment . Co-precipitation involves the simultaneous precipitation of calcium and silicon precursors from a solution, followed by calcination .

Industrial Production Methods: In industrial settings, calcium orthosilicate is primarily produced as a byproduct of the Pidgeon process, which is used to extract magnesium metal . This process involves the reduction of magnesium oxide (MgO) with silicon, resulting in the formation of calcium orthosilicate and magnesium metal .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium orthosilicate undergoes various chemical reactions, including hydration, carbonation, and polymorphic transformations . During hydration, calcium orthosilicate reacts with water to form calcium silicate hydrate (C-S-H) and calcium hydroxide (Ca(OH)₂) . Carbonation involves the reaction of calcium orthosilicate with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica (SiO₂) .

Common Reagents and Conditions: Common reagents used in reactions with calcium orthosilicate include water, carbon dioxide, and various acids and bases . The reaction conditions typically involve ambient or slightly elevated temperatures and pressures .

Major Products Formed: The major products formed from the reactions of calcium orthosilicate include calcium silicate hydrate, calcium hydroxide, calcium carbonate, and silica .

Wissenschaftliche Forschungsanwendungen

Calcium orthosilicate has a wide range of scientific research applications. In the field of cement chemistry, it is a crucial component of Portland cement, contributing to the material’s hydraulic properties . In biology and medicine, calcium orthosilicate-based materials are used in bone tissue engineering due to their biocompatibility and bioactivity . In industry, calcium orthosilicate is used as a high-temperature insulation material and as a component in refractory ceramics .

Wirkmechanismus

The mechanism of action of calcium orthosilicate involves its ability to undergo hydration and carbonation reactions, leading to the formation of calcium silicate hydrate and calcium carbonate . These reactions contribute to the material’s strength and durability in cementitious applications . In biological applications, calcium orthosilicate promotes mineralization and enhances cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Calcium orthosilicate can be compared with other calcium silicates, such as calcium metasilicate (CaSiO₃) and calcium disilicate (Ca₂Si₂O₇) . While all these compounds share similar chemical properties, calcium orthosilicate is unique in its polymorphic transformations and its role in cement chemistry . Other similar compounds include tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), which are used in organic synthesis and the manufacture of aerogels .

Eigenschaften

Molekularformel |

CaO4Si-2 |

|---|---|

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

calcium;silicate |

InChI |

InChI=1S/Ca.O4Si/c;1-5(2,3)4/q+2;-4 |

InChI-Schlüssel |

WNTUHHDFEFNVBW-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112976.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)

![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)

![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)

![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)